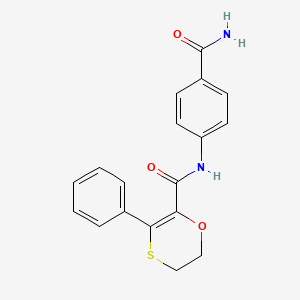![molecular formula C21H21Cl2N3O3 B12174400 1-benzyl-N-(2-{[(2,4-dichlorophenyl)carbonyl]amino}ethyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B12174400.png)
1-benzyl-N-(2-{[(2,4-dichlorophenyl)carbonyl]amino}ethyl)-5-oxopyrrolidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-benzyl-N-(2-{[(2,4-dichlorophenyl)carbonyl]amino}ethyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound with a unique structure that includes a benzyl group, a dichlorophenyl group, and a pyrrolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-N-(2-{[(2,4-dichlorophenyl)carbonyl]amino}ethyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the benzyl and dichlorophenyl groups. Common synthetic routes may involve:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Benzyl Group: This step may involve benzylation reactions using benzyl halides and suitable bases.
Attachment of the Dichlorophenyl Group: This can be done through acylation reactions using 2,4-dichlorobenzoyl chloride and appropriate amines.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
1-benzyl-N-(2-{[(2,4-dichlorophenyl)carbonyl]amino}ethyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or dichlorophenyl groups using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl or dichlorophenyl derivatives.
Aplicaciones Científicas De Investigación
1-benzyl-N-(2-{[(2,4-dichlorophenyl)carbonyl]amino}ethyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-benzyl-N-(2-{[(2,4-dichlorophenyl)carbonyl]amino}ethyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- 1-benzyl-N-(2-{[(2,4-dichlorophenyl)carbonyl]amino}ethyl)-5-oxopyrrolidine-2-carboxamide
- 1-benzyl-N-(2-{[(2,4-dichlorophenyl)carbonyl]amino}ethyl)-5-oxopyrrolidine-4-carboxamide
Uniqueness
1-benzyl-N-(2-{[(2,4-dichlorophenyl)carbonyl]amino}ethyl)-5-oxopyrrolidine-3-carboxamide is unique due to its specific structural configuration, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be attributed to the position of the functional groups and the overall molecular geometry.
Propiedades
Fórmula molecular |
C21H21Cl2N3O3 |
|---|---|
Peso molecular |
434.3 g/mol |
Nombre IUPAC |
1-benzyl-N-[2-[(2,4-dichlorobenzoyl)amino]ethyl]-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C21H21Cl2N3O3/c22-16-6-7-17(18(23)11-16)21(29)25-9-8-24-20(28)15-10-19(27)26(13-15)12-14-4-2-1-3-5-14/h1-7,11,15H,8-10,12-13H2,(H,24,28)(H,25,29) |
Clave InChI |
SMVYNXZDFSMRFB-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN(C1=O)CC2=CC=CC=C2)C(=O)NCCNC(=O)C3=C(C=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl N-[(2'-benzyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinolin]-4'-yl)carbonyl]glycinate](/img/structure/B12174321.png)
![4-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12174326.png)
![N-(2-{[(3-fluorophenyl)carbonyl]amino}ethyl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B12174331.png)
![2-(4-chlorophenoxy)-N-[2-(4-methoxyphenoxy)ethyl]acetamide](/img/structure/B12174337.png)



![4-fluoro-N-{1-[(2-fluorophenyl)amino]-2-oxo-2-phenylethyl}benzamide](/img/structure/B12174358.png)
![3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-N-[2-(1,3-thiazol-2-yl)ethyl]propanamide](/img/structure/B12174359.png)
![N-[2-(1H-imidazol-4-yl)ethyl]-1-methyl-1H-indole-6-carboxamide](/img/structure/B12174367.png)
![[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl][2-(1H-pyrrol-1-yl)phenyl]methanone](/img/structure/B12174382.png)
![N-{3-[(furan-2-ylmethyl)amino]-3-oxopropyl}-5-methoxy-1-methyl-1H-indole-2-carboxamide](/img/structure/B12174384.png)

![N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide](/img/structure/B12174391.png)
